

Application Notes and Protocols for PF-03463275 Clinical Trials

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Compound of Interest

Compound Name: PF-03463275

Cat. No.: B1461716

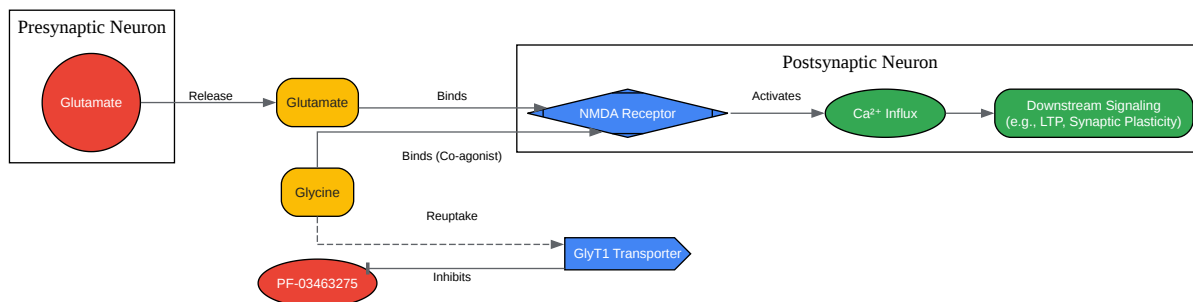
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental design and protocols for clinical trials investigating **PF-03463275**, a selective glycine transporter-1 (GlyT1) inhibitor developed for the potential treatment of cognitive impairment associated with schizophrenia (CIAS).

Mechanism of Action and Signaling Pathway

PF-03463275 is a competitive and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, **PF-03463275** increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning it must bind to the receptor along with glutamate to activate it. Therefore, by increasing synaptic glycine levels, **PF-03463275** is hypothesized to potentiate NMDA receptor-mediated neurotransmission, which is believed to be hypofunctional in schizophrenia and implicated in cognitive deficits.[2][3][4][5]



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PF-03463275 inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor signaling.

Clinical Trial Designs

PF-03463275 has been investigated in at least two key clinical trials for schizophrenia.

NCT01911676: Translational Neuroscience Optimization of GlyT1 Inhibitor

This was a Phase II, randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy of **PF-03463275** in enhancing the effects of cognitive training on cognitive impairment in stable outpatients with schizophrenia.^{[2][3][6]}

Parameter	Description
Study Design	Double-blind, placebo-controlled, within-subject, crossover augmentation study.[3]
Participants	71 stable outpatients with a diagnosis of schizophrenia or schizoaffective disorder.[3][6]
Inclusion Criteria	Ages 21-65, on stable antipsychotic medication, only CYP2D6 extensive metabolizers.[6][7]
Exclusion Criteria	Ongoing acute medical issues, clinically significant ECG abnormality, current treatment with Clozapine.[7]
Intervention	Two 5-week treatment periods separated by a 2-week washout. Participants received either PF-03463275 (40 mg or 60 mg twice daily) or placebo, in addition to their ongoing antipsychotic medication. All participants also received computerized cognitive training for 4 weeks during each treatment period.[2][3][6]
Primary Outcome	Change in cognitive performance as measured by the MATRICS Consensus Cognitive Battery (MCCB) composite score.[8]
Secondary Outcomes	Psychotic symptoms assessed by the Positive and Negative Syndrome Scale (PANSS), and neurophysiological effects measured by visual Long-Term Potentiation (LTP).[2][3][8]
Status	Completed.[9]

NCT00977522: Add-On Therapy for Persistent Negative Symptoms

This was a Phase II, randomized, double-blind, placebo-controlled, multi-center study of **PF-03463275** as an add-on therapy in outpatients with persistent negative symptoms of schizophrenia.[2]

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, parallel assignment.[2]
Participants	Outpatients with a diagnosis of schizophrenia (paranoid, disorganized, or undifferentiated subtype) in the residual phase.[10]
Inclusion Criteria	Stable on antipsychotic monotherapy (risperidone, olanzapine, quetiapine, ziprasidone, paliperidone, or aripiprazole) for at least 2 months with stable symptomatology for at least 3 months.[10]
Exclusion Criteria	Pregnant or breastfeeding females, clinically significant medical conditions, substance dependence within 12 months or abuse within 3 months of screening.[10]
Intervention	PF-03463275 or placebo as an add-on to ongoing antipsychotic treatment.
Primary Outcome	Change in negative symptoms of schizophrenia.
Status	Terminated. The study was terminated because its scientific validity could no longer be supported; the decision was not based on safety concerns.[2]

Experimental Protocols

Protocol 1: GlyT1 Occupancy Measurement by PET Imaging

This protocol outlines the procedure for measuring GlyT1 occupancy in the brain using Positron Emission Tomography (PET) with the radiotracer [¹⁸F]MK-6577.

1. Radiotracer Synthesis:

- [^{18}F]MK-6577 is synthesized via a nucleophilic aromatic substitution reaction using a 2-chloropyridine precursor.[\[11\]](#)

- The synthesis can be automated for clinical production.

2. Subject Preparation:

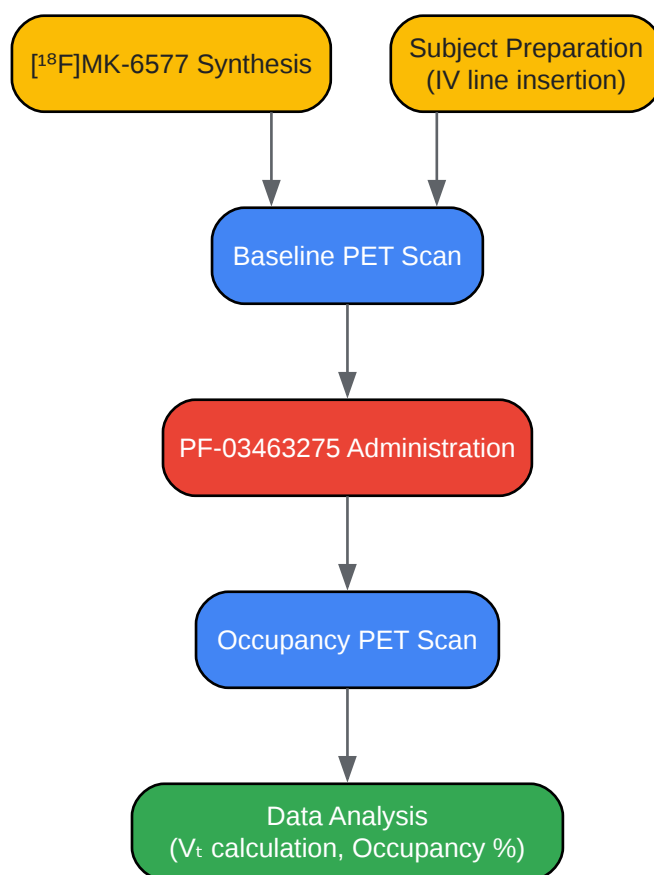
- Subjects should be screened for any contraindications to PET scanning.
- An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.

3. PET Imaging Procedure:

- A baseline PET scan is performed before administration of **PF-03463275**.
- A bolus injection of [^{18}F]MK-6577 (e.g., 152-169 MBq) is administered intravenously.[\[12\]](#)
- Dynamic PET scans are acquired for up to 150 minutes.[\[12\]](#)
- For occupancy studies, a second PET scan is performed after the subject has reached a steady-state concentration of **PF-03463275**.
- Arterial blood samples may be collected to generate a radiometabolite-corrected input function for kinetic modeling.

4. Data Analysis:

- PET data are reconstructed and corrected for attenuation, scatter, and decay.
- Brain regions of interest (ROIs) are defined on co-registered MRI scans.
- The total distribution volume (VT) of the radiotracer is calculated for each ROI using compartmental modeling.
- GlyT1 occupancy is calculated as the percentage reduction in VT after **PF-03463275** administration compared to baseline.



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Workflow for PET imaging to determine GlyT1 occupancy.

Protocol 2: Assessment of Visual Long-Term Potentiation (LTP)

This protocol describes a non-invasive method to assess LTP-like synaptic plasticity in the human visual cortex using visual evoked potentials (VEPs).

1. Subject Preparation:

- Subjects are seated in a comfortable chair in a dimly lit, quiet room.
- EEG electrodes are applied to the scalp according to the 10-20 system, with a focus on occipital sites (e.g., O1, Oz, O2).
- Subjects are instructed to fixate on a central point on a computer screen.

2. VEP Recording:

- **Baseline (Pre-tetanus):** A series of visual stimuli (e.g., checkerboard patterns) are presented at a low frequency (e.g., 1 Hz) to one visual hemifield. The resulting VEPs are recorded and averaged to establish a baseline response.
- **Visual Tetanus:** A high-frequency (e.g., 9 Hz) presentation of the same visual stimulus is delivered to the same visual hemifield for a short duration (e.g., 2 minutes) to induce LTP.[\[13\]](#)
- **Post-tetanus:** Immediately after the tetanus and at later time points (e.g., up to 60 minutes), the low-frequency visual stimulation is repeated to record post-tetanus VEPs.[\[13\]](#)

3. Data Analysis:

- EEG data is filtered and segmented into epochs time-locked to the stimulus presentation.
- Artifacts (e.g., eye blinks) are removed.
- The amplitude and latency of specific VEP components, particularly the N1b component (a negative peak around 170-190 ms), are measured.[\[14\]](#)
- LTP is quantified as the percentage increase in the N1b amplitude in the post-tetanus recordings compared to the pre-tetanus baseline.

Protocol 3: Cognitive Assessment using MATRICS Consensus Cognitive Battery (MCCB)

The MCCB is a standardized set of 10 tests designed to assess cognitive function across seven domains relevant to schizophrenia.

1. Administration:

- The battery should be administered by a trained professional in a quiet, well-lit room.
- The 10 tests are administered individually and typically take 60-90 minutes to complete.[\[2\]](#)
- The tests include tasks assessing speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[\[15\]](#)

2. Scoring:

- Raw scores from each of the 10 subtests are recorded.
- A dedicated scoring program is used to convert raw scores into standardized T-scores.[\[2\]](#)
- T-scores for each of the seven domains and an overall composite score are calculated.

Protocol 4: Assessment of Psychotic Symptoms using the Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to measure the severity of positive, negative, and general psychopathology symptoms in individuals with schizophrenia.

1. Administration:

- The PANSS is administered through a semi-structured clinical interview (SCI-PANSS) by a trained rater.[\[6\]](#)
- The interview typically takes 45-50 minutes.[\[16\]](#)
- Information is gathered from the patient and, if available, from family members or caregivers.

2. Scoring:

- Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[\[6\]](#)
- The 30 items are divided into three subscales:
 - Positive Scale (7 items): Assesses symptoms like delusions and hallucinations.
 - Negative Scale (7 items): Assesses symptoms like blunted affect and emotional withdrawal.
 - General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety and depression.
- Scores for each subscale are obtained by summing the ratings of the individual items.

Quantitative Data Summary

GlyT1 Occupancy by PF-03463275 Dose

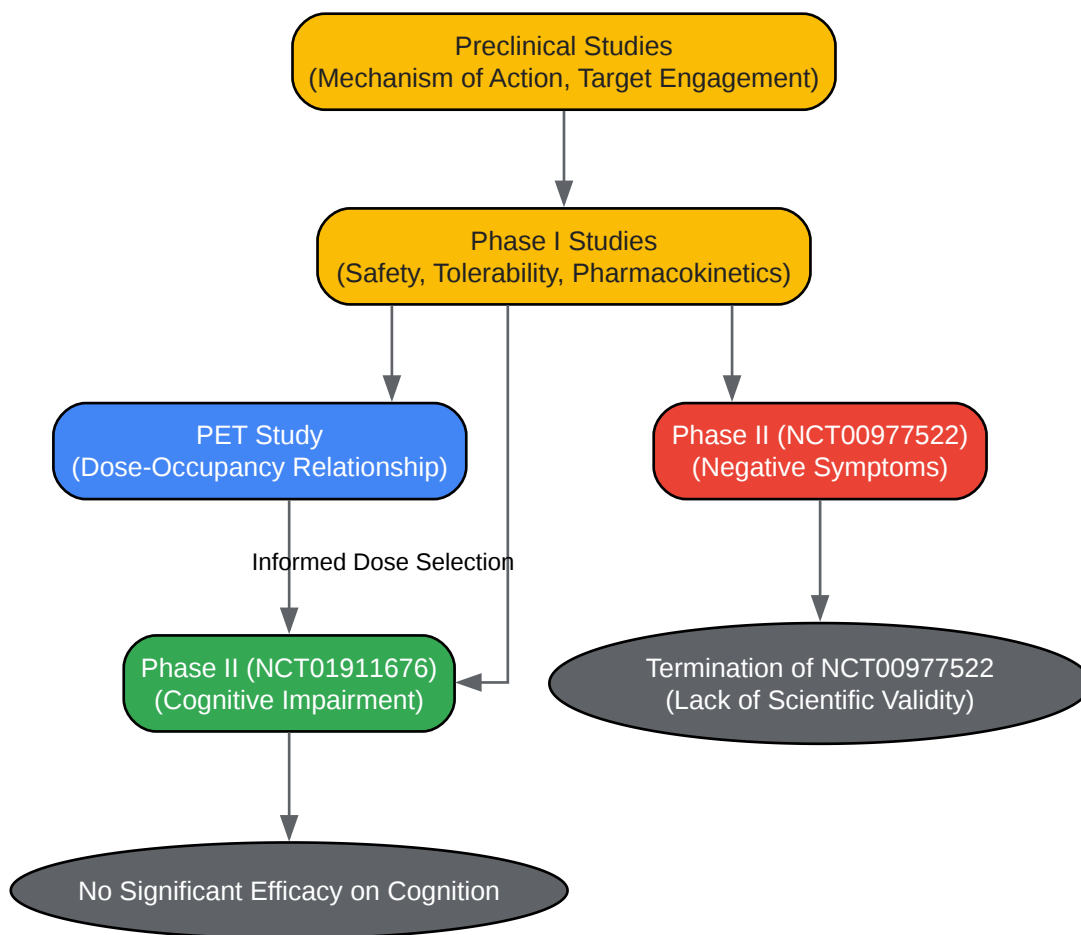
Dose (twice daily)	Mean GlyT1 Occupancy
10 mg	~44%
20 mg	~61%
40 mg	~76%
60 mg	~83%

(Data from a PET study in schizophrenia patients)[1][17]

NCT01911676: Key Outcomes

Outcome Measure	Finding
Cognitive Impairment (MCCB)	No significant improvement with PF-03463275 in combination with cognitive training compared to cognitive training alone.[2][3]
Learning Parameters	PF-03463275 was not associated with improved cognitive training learning parameters.[2][3]
Safety and Tolerability	PF-03463275 was feasible, safe, and well-tolerated at the doses prescribed.[2][3]

Logical Relationships in PF-03463275 Clinical Development



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Logical flow of the clinical development of **PF-03463275** for schizophrenia.

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